

An In-depth Technical Guide to Carcinine Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carcinine dihydrochloride

Cat. No.: B550831

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carcinine dihydrochloride, the dihydrochloride salt of β -alanylhistamine, is a naturally occurring dipeptide analogue with a growing body of research highlighting its multifaceted biological activities. Initially identified for its role as a selective histamine H3 receptor antagonist, further studies have revealed its potent antioxidant and anti-glycation properties. This technical guide provides a comprehensive overview of the core scientific principles of **Carcinine dihydrochloride**, including its chemical characteristics, mechanism of action, and key experimental findings. The information is presented to support researchers, scientists, and drug development professionals in their exploration of this promising compound.

Chemical and Physical Properties

Carcinine dihydrochloride is the salt form of Carcinine (β -alanylhistamine). The addition of two hydrochloride moieties enhances its stability and solubility for experimental use.

Property	Value	Reference
IUPAC Name	3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;dihydrochloride	--INVALID-LINK--
Synonyms	β -Alanylhistamine dihydrochloride, Decarboxy carnosine dihydrochloride	--INVALID-LINK--
CAS Number	57022-38-5	--INVALID-LINK--
Molecular Formula	C ₈ H ₁₆ Cl ₂ N ₄ O	--INVALID-LINK--
Molecular Weight	255.14 g/mol	--INVALID-LINK--
Appearance	White to off-white crystalline powder	General knowledge
Solubility	Soluble in water	General knowledge

Biological Activities and Mechanisms of Action

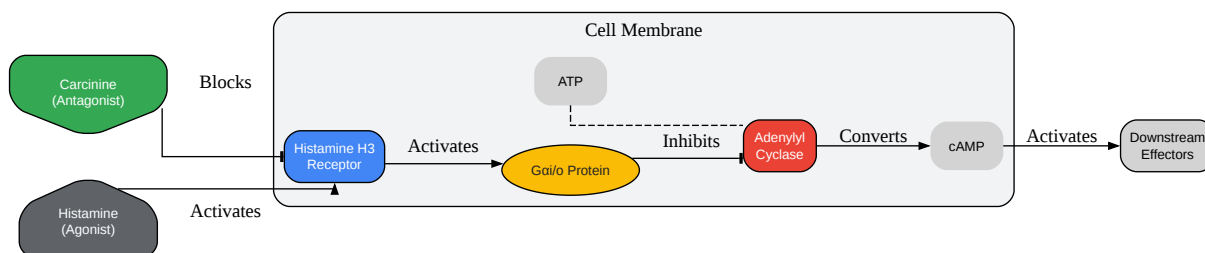
Carcinine dihydrochloride exhibits a range of biological effects, primarily centered around its interaction with the histaminergic system and its ability to counteract oxidative and glycation-induced damage.

Histamine H3 Receptor Antagonism

Carcinine is a selective antagonist of the histamine H3 receptor, a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters in the central nervous system. By blocking the H3 receptor, Carcinine increases the release of histamine, which can have pro-cognitive and wakefulness-promoting effects.

Signaling Pathway:

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the G α i/o subunit. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, Carcinine blocks this signaling cascade.



[Click to download full resolution via product page](#)

Histamine H3 Receptor Signaling Pathway.

Quantitative Data:

Parameter	Value	Reference
Ki for Histamine H3 Receptor	0.2939 μ M	[1]
Ki for Histamine H1 Receptor	3621.2 μ M	[1]
Ki for Histamine H2 Receptor	365.3 μ M	[1]

Antioxidant Activity

Carcine demonstrates significant antioxidant properties, primarily through its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). A key aspect of this activity is its effectiveness in scavenging 4-hydroxynonenal (4-HNE), a toxic aldehyde produced during lipid peroxidation.

Mechanism: The imidazole ring of the histamine moiety is thought to be crucial for its radical-scavenging activity. Carcine can directly react with and neutralize harmful free radicals, thereby protecting cells from oxidative damage.

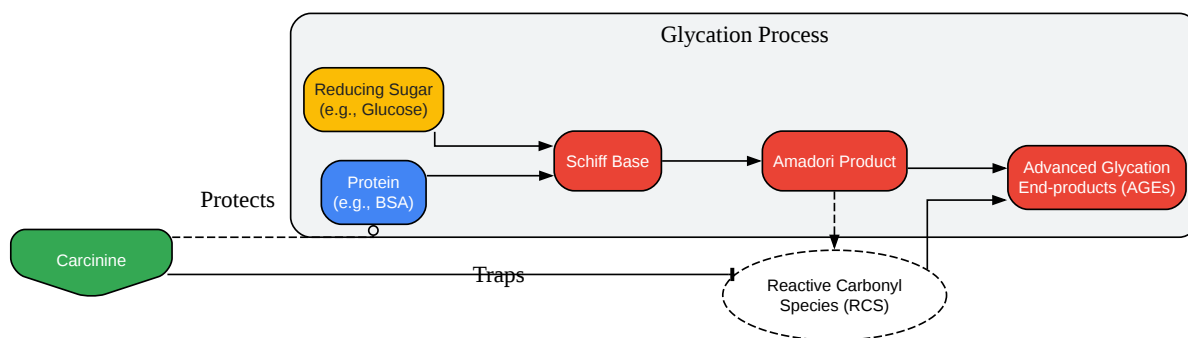
Quantitative Data:

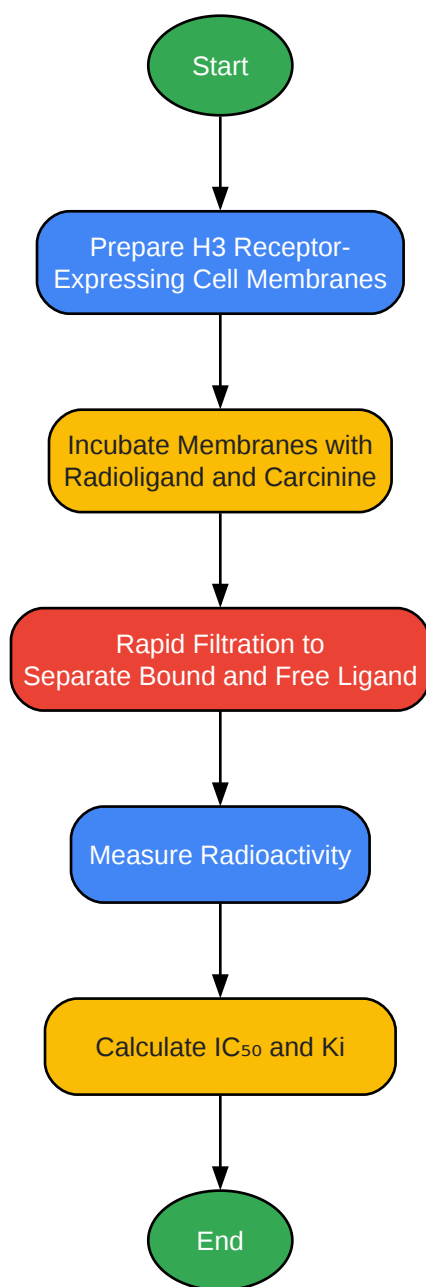
Assay	IC ₅₀ Value	Reference
4-Hydroxynonenal (4-HNE) Scavenging	33.2 ± 0.6 µg/µL	[2]

Anti-glycation Activity

Glycation is a non-enzymatic reaction between reducing sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to cellular damage and are implicated in the pathogenesis of various age-related diseases and diabetic complications. Carcinine has been shown to inhibit the formation of AGEs.

Mechanism: Carcinine is believed to exert its anti-glycation effects through multiple mechanisms, including trapping reactive carbonyl species (precursors to AGEs) and inhibiting the cross-linking of proteins.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biological Activity of Novel Synthetic Derivatives of Carnosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Carcinine Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b550831#what-is-carcinine-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com